2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide
Description
2-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide is a synthetic compound featuring a tetrazole core substituted with a 4-chlorophenyl group, a thioether linkage, and a propanamide tail terminating in a sulfamoylphenyl moiety. The 4-chlorophenyl substituent may enhance lipophilicity and influence target binding through hydrophobic interactions.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O3S2/c1-10(15(24)19-12-4-8-14(9-5-12)28(18,25)26)27-16-20-21-22-23(16)13-6-2-11(17)3-7-13/h2-10H,1H3,(H,19,24)(H2,18,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEQBUIMQVKFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Amide Formation: The final step involves the reaction of the thioether derivative with 4-sulfamoylphenylpropanoic acid under amide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory agent due to its ability to inhibit specific enzymes involved in inflammation.
Biological Studies: It is used in studies to understand the interaction of tetrazole-containing compounds with biological targets.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites and inhibit their activity. The sulfamoylphenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Tetrazole Ring
The target compound’s tetrazole ring is substituted at the N1 position with a 4-chlorophenyl group. Analogs from include derivatives with 3-nitrophenyl (4d), 4-fluorophenyl (4f), and 3,4-dichlorophenyl (4h) groups. These substituents alter electronic and steric properties:
- Halogen substituents (e.g., -F in 4f, -Cl in the target compound) improve lipophilicity and membrane permeability .
describes a compound with a 4-ethoxyphenyl group (-OCH₂CH₃) instead of 4-chlorophenyl.
Table 1: Substituent Effects on Tetrazole Analogs
EWG = Electron-withdrawing group; EDG = Electron-donating group. Predicted LogP values are estimated using fragment-based methods.
Amide Tail Modifications
The target compound’s propanamide tail terminates in a sulfamoylphenyl group. In contrast:
- ’s analog replaces the sulfamoylphenyl with an N-isopropyl-N-phenylacetamide group. This substitution reduces polarity (higher LogP) and may decrease solubility but enhance blood-brain barrier penetration.
- discusses an acetamide derivative with a thiazole ring, highlighting how heterocyclic modifications in the tail can diversify biological targets (e.g., kinase vs. sulfonamide enzyme inhibition).
Table 2: Amide Tail Comparisons
Spectroscopic and Physicochemical Properties
provides IR and ¹H NMR data for tetrazole analogs:
- IR : Tetrazole C-N stretches at ~1450–1500 cm⁻¹; sulfamoyl S=O stretches (target compound) would appear at ~1150–1250 cm⁻¹.
- ¹H NMR : The 4-chlorophenyl group in the target compound would show aromatic protons as a doublet (δ ~7.4–7.6 ppm), distinct from the ethoxyphenyl singlet (δ ~6.8–7.0 ppm) in ’s analog .
Biological Activity
The compound 2-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)propanamide , with CAS number 890637-73-7, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 389.9 g/mol. The structure features a tetrazole ring, a chlorophenyl group, and a sulfamoylphenyl moiety, which are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.9 g/mol |
| CAS Number | 890637-73-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The tetrazole ring and aromatic groups facilitate binding to various enzymes and receptors, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Antimicrobial Properties
Research has indicated that compounds similar to this structure exhibit significant antimicrobial activity. For instance, studies have shown that tetrazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic functions.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Similar compounds have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cytotoxicity : In vitro studies demonstrate that related compounds can exhibit cytotoxic effects on cancer cell lines.
- Mechanism of Action : Research indicates that these compounds may interact with DNA or disrupt cellular signaling pathways essential for cancer cell proliferation.
Case Studies
Several studies have documented the biological activity of related tetrazole-containing compounds:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry highlighted the effectiveness of tetrazole derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications in the aromatic groups can enhance activity .
- Anticancer Research : Another study indicated that specific analogs demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating strong potential for further development .
Research Findings
Recent findings suggest that the incorporation of sulfonamide groups enhances the biological efficacy of tetrazole derivatives. The following table summarizes key research findings related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
